1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
Overview
Description
1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with a phenyl group and functional groups such as methoxycarbonyl and carboxylic acid
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as phenylacetic acid and methoxycarbonyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to achieve higher production rates.
Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the final product in high purity.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4), chromic acid (H2CrO4), and nitric acid (HNO3).
Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid: Similar compounds include other cyclopropane derivatives with different substituents on the phenyl ring or different functional groups.
1-Methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid: These compounds may have similar or distinct properties and applications, depending on their structural differences.
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Properties
IUPAC Name |
1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICBKCDHFFGKCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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